[2-(4-Chlorophenyl)ethyl](2-nitrobenzyl)amine hydrobromide
Description
2-(4-Chlorophenyl)ethylamine hydrobromide is a synthetic amine salt featuring a 4-chlorophenyl ethyl group and a 2-nitrobenzyl moiety.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[(2-nitrophenyl)methyl]ethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2.BrH/c16-14-7-5-12(6-8-14)9-10-17-11-13-3-1-2-4-15(13)18(19)20;/h1-8,17H,9-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKJWZAIKUJEJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCC2=CC=C(C=C2)Cl)[N+](=O)[O-].Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609396-38-4 | |
| Record name | Benzeneethanamine, 4-chloro-N-[(2-nitrophenyl)methyl]-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609396-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)ethylamine hydrobromide typically involves the reaction of 2-(4-chlorophenyl)ethylamine with 2-nitrobenzyl bromide in the presence of a suitable solvent and base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. The reaction can be represented as follows:
2-(4-Chlorophenyl)ethylamine+2-Nitrobenzyl bromide→2-(4-Chlorophenyl)ethylamine hydrobromide
Industrial Production Methods
In an industrial setting, the production of 2-(4-Chlorophenyl)ethylamine hydrobromide involves large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications for purity and quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)ethylamine hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)ethylamine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)ethylamine hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares a core hydrobromide salt structure with several derivatives differing in benzyl substituents. Key comparisons include:
| Compound Name | Benzyl Substituent | Molecular Formula | Molecular Weight | Notable Properties/Applications |
|---|---|---|---|---|
| 2-(4-Chlorophenyl)ethylamine hydrobromide | 2-nitrobenzyl | C15H14ClN3O2·HBr | ~376* | Potential intermediate; nitro group may enhance electron-withdrawing effects |
| 2-(4-Chlorophenyl)ethylamine hydrobromide | 4-ethoxybenzyl | C17H20ClNO·HBr | 371 | Research intermediate; ethoxy group increases hydrophobicity |
| 2-(4-Chlorophenyl)ethylamine hydrobromide | 4-methoxybenzyl | C16H19BrClNO | 358.7 | Similar to ethoxy derivative; methoxy group offers moderate electron donation |
| 2-(1H-Indol-3-yl)ethylamine hydrobromide | 2-nitrobenzyl + indole | C17H17N3O2·HBr | 376 | Indole moiety may enhance receptor binding; nitro group position affects dipole |
*Calculated based on analogous compounds.
Key Observations:
- Biological Relevance: While direct biological data for the target compound are unavailable, Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-Imidazole-4-yl] acetate () demonstrates that 4-chlorophenyl derivatives can exhibit cytotoxicity, suggesting the target’s substituents may influence similar pathways .
Biological Activity
2-(4-Chlorophenyl)ethylamine hydrobromide is a synthetic compound with potential biological activities due to its unique structural features. The presence of both chlorophenyl and nitrobenzyl groups enhances its interaction with various biological targets, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
- IUPAC Name : 2-(4-Chlorophenyl)ethylamine hydrobromide
- Molecular Formula : C17H19BrClN2O2
- Molecular Weight : 392.70 g/mol
- Physical Form : Solid, white to off-white powder
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. The chlorophenyl group may enhance lipophilicity, facilitating membrane penetration, while the nitro group can undergo metabolic reduction to yield active intermediates that modulate biological pathways.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, impacting cellular functions.
- Receptor Modulation : By interacting with specific receptors, it can alter signaling pathways associated with disease processes.
Anticancer Properties
Research indicates that compounds with similar structural motifs possess significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer).
Case Study :
- In vitro studies demonstrated that analogs of 2-(4-Chlorophenyl)ethylamine hydrobromide exhibited a 35% reduction in viability of A549 cells at concentrations as low as 10 µM. This suggests potential therapeutic applications in oncology.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Nitro compounds are known for their broad-spectrum antimicrobial activities.
Research Findings :
- A structurally similar compound demonstrated a Minimum Inhibitory Concentration (MIC) of 3.90 µg/mL against Staphylococcus aureus, including methicillin-resistant strains (MRSA). This highlights its potential effectiveness against resistant bacterial infections.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| [2-(4-Chlorophenyl)ethyl]amine | Lacks nitro group | Reduced binding affinity |
| [4-Nitrobenzyl]amine | Lacks chlorophenyl group | Different reactivity profile |
| 2-(1H-indol-3-yl)ethylamine | Indole instead of chlorophenyl | Notable anticancer activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
